![molecular formula C15H19N3O3S B2533543 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile CAS No. 2379993-74-3](/img/structure/B2533543.png)
2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a potent and selective inhibitor of a specific protein kinase, making it a valuable tool for studying the role of this kinase in various biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
The synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, including various substitutions at the pyridine ring, has been explored for their antimicrobial activity against a range of aerobic and anaerobic bacteria. These compounds have shown promising minimal inhibitory concentration values, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).
Molecular Structure Analysis
Studies involving the structural analysis of pyridine derivatives through methods such as X-ray diffraction and spectroscopy have provided insights into their molecular conformations and intermolecular interactions. These investigations help in understanding the chemical behavior and potential reactivity of such compounds (Tranfić et al., 2011).
Corrosion Inhibition
Pyridine derivatives have been evaluated for their effectiveness in inhibiting the corrosion of mild steel in acidic environments. Their adsorption and corrosion inhibition properties have been assessed using various analytical techniques, highlighting their potential as corrosion inhibitors (Ansari et al., 2015).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of pyrrolidine-3-carbonitrile derivatives for antimicrobial and antioxidant activities represent another area of application. The antimicrobial activity of these compounds against various strains, alongside their potential antioxidant properties, underscores the versatile applications of pyridine derivatives in biomedical research (El-Mansy et al., 2018).
Eigenschaften
IUPAC Name |
2-[(1-cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c16-9-12-5-6-17-15(8-12)21-11-13-2-1-7-18(10-13)22(19,20)14-3-4-14/h5-6,8,13-14H,1-4,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWKNZVAHQNFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)COC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(5,7-dimethyl-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2533462.png)
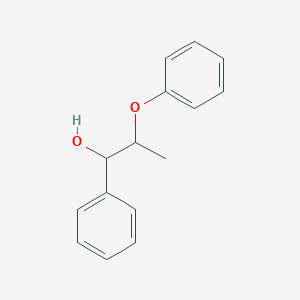
![2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B2533464.png)
![Methyl 2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate](/img/structure/B2533466.png)
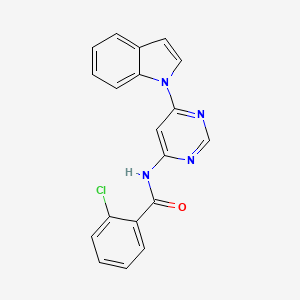
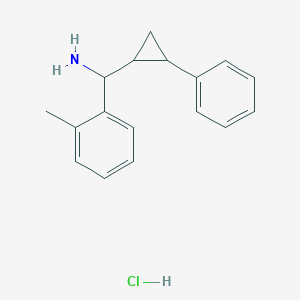
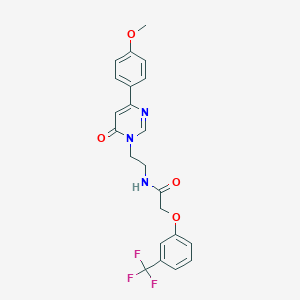
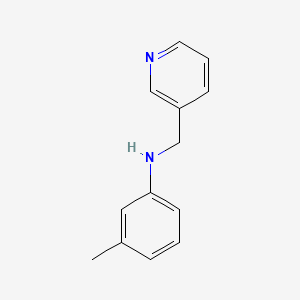
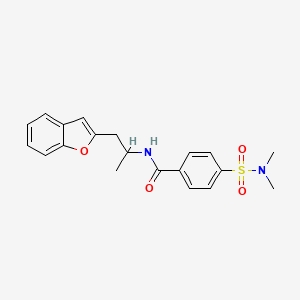
![4-Ethyl-5-fluoro-6-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2533476.png)
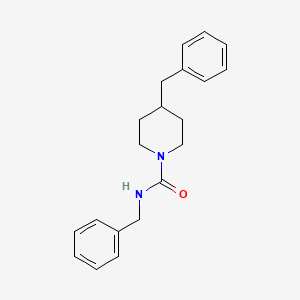
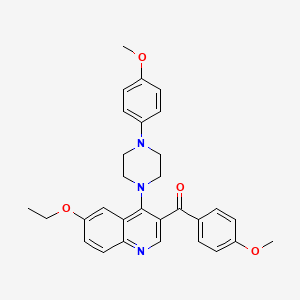
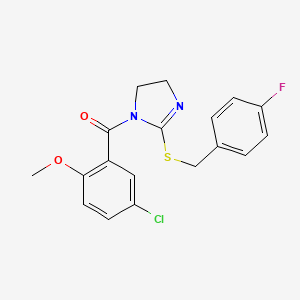
![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B2533482.png)